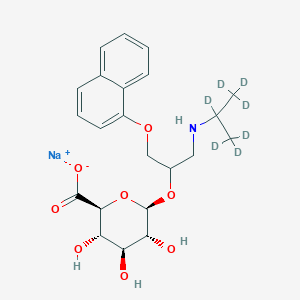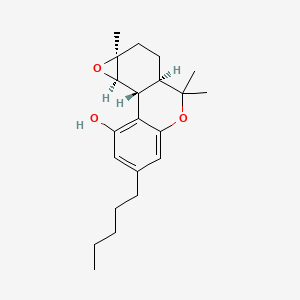
8 alpha,9 alpha-Epoxyhexahydrocannabinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dronabinol Epoxide: is a synthetic derivative of delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. This compound is of significant interest due to its potential therapeutic applications and its unique chemical properties. Dronabinol Epoxide is known for its psychoactive effects and is used in various medicinal formulations to treat conditions such as nausea and vomiting associated with chemotherapy, as well as anorexia in patients with AIDS .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dronabinol Epoxide typically involves the epoxidation of delta-9-tetrahydrocannabinol. One common method includes the use of peracids, such as m-chloroperbenzoic acid, to introduce the epoxide group into the Δ⁹-THC molecule. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield .
Industrial Production Methods: Industrial production of Dronabinol Epoxide follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the removal of any unreacted starting materials and by-products. Techniques such as chromatography and recrystallization are commonly employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Dronabinol Epoxide undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols.
Reduction: The epoxide ring can be reduced to form the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the epoxide ring under basic or acidic conditions.
Major Products: The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: In chemistry, Dronabinol Epoxide is used as a precursor for the synthesis of various cannabinoids and their derivatives. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, Dronabinol Epoxide is studied for its interactions with cannabinoid receptors in the body. These studies help in understanding the pharmacological effects of cannabinoids and their potential therapeutic applications .
Medicine: Medically, Dronabinol Epoxide is investigated for its potential to treat conditions such as chronic pain, multiple sclerosis, and certain psychiatric disorders. Its ability to modulate the endocannabinoid system makes it a promising candidate for various therapeutic applications .
Industry: In the pharmaceutical industry, Dronabinol Epoxide is used in the development of new drugs and formulations. Its stability and reactivity make it an ideal candidate for creating more effective and targeted therapies .
Mechanism of Action
Dronabinol Epoxide exerts its effects primarily through its interaction with the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, appetite, mood, and memory . By binding to these receptors, Dronabinol Epoxide can modulate neurotransmitter release, leading to its therapeutic effects .
Comparison with Similar Compounds
Delta-9-Tetrahydrocannabinol (Δ⁹-THC): The parent compound of Dronabinol Epoxide, known for its psychoactive effects.
Cannabidiol (CBD): A non-psychoactive cannabinoid with various therapeutic applications.
Nabilone: A synthetic cannabinoid similar to Δ⁹-THC, used to treat nausea and vomiting caused by chemotherapy.
Uniqueness: Dronabinol Epoxide is unique due to its epoxide group, which imparts different chemical reactivity compared to other cannabinoids. This structural difference allows for the exploration of new chemical reactions and the development of novel therapeutic agents .
Properties
CAS No. |
70711-55-6 |
|---|---|
Molecular Formula |
C21H30O3 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(1R,10R,13S,15R)-9,9,13-trimethyl-5-pentyl-8,14-dioxatetracyclo[8.5.0.02,7.013,15]pentadeca-2,4,6-trien-3-ol |
InChI |
InChI=1S/C21H30O3/c1-5-6-7-8-13-11-15(22)18-16(12-13)23-20(2,3)14-9-10-21(4)19(24-21)17(14)18/h11-12,14,17,19,22H,5-10H2,1-4H3/t14-,17-,19-,21+/m1/s1 |
InChI Key |
VSQGBNUBIDZRPJ-QTRJSKNGSA-N |
Isomeric SMILES |
CCCCCC1=CC(=C2[C@H]3[C@@H](CC[C@]4([C@@H]3O4)C)C(OC2=C1)(C)C)O |
Canonical SMILES |
CCCCCC1=CC(=C2C3C(CCC4(C3O4)C)C(OC2=C1)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


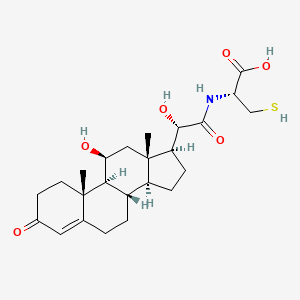
![1,4,5,8-Tetrakis[[2-[(2-hydroxyethyl)amino]ethyl]amino]-9,10-anthracenedione](/img/structure/B15351971.png)

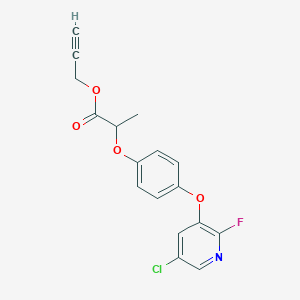
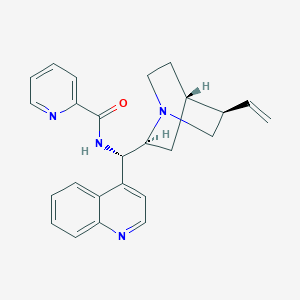
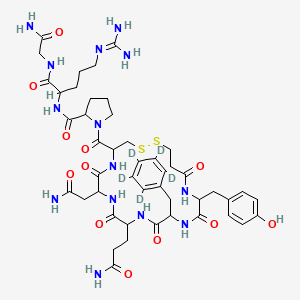
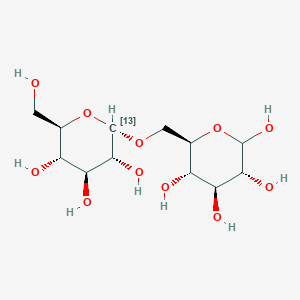

![(1R,5R,7S,10R,11R,14S,16S,18S,19R)-5,7-dihydroxy-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecan-15-one](/img/structure/B15352004.png)
![3-(Aminomethyl)-9-(2-azidoethyl)-2,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B15352012.png)
![5-[(4-Methylphenyl)sulfanyl]pyridin-2-amine](/img/structure/B15352019.png)
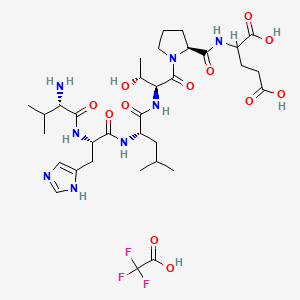
![ethyl (E)-3-[tert-butyl(dimethyl)silyl]oxyoctadec-9-enoate](/img/structure/B15352043.png)
